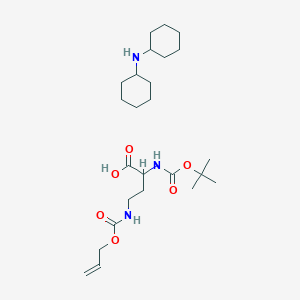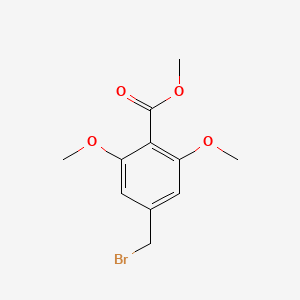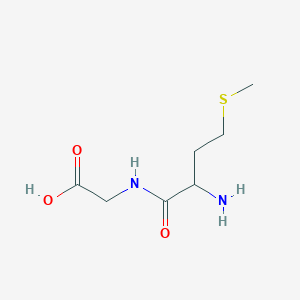
N-Acetyl-N5-trityl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N5-trityl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group and a trityl group attached to the L-glutamine molecule. The molecular formula of this compound is C26H26N2O4, and it has a molecular weight of 430.50 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N5-trityl-L-glutamine typically involves the protection of the amino group of L-glutamine using a trityl group. This is achieved by reacting L-glutamine with trityl chloride in the presence of a base such as sodium hydroxide. The acetylation of the resulting N5-trityl-L-glutamine is then carried out using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves dissolving L-glutamine in water, adding a catalyst, and slowly introducing acetic anhydride and sodium hydroxide solution. The reaction is maintained at a controlled temperature and pH to ensure optimal yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N5-trityl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding N-Acetyl-L-glutamine.
Substitution: The trityl group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trityl chloride and bases like sodium hydroxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: N-Acetyl-L-glutamine.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-Acetyl-N5-trityl-L-glutamine has several applications in scientific research:
Chemistry: Used as a protected form of L-glutamine in peptide synthesis and other organic synthesis processes.
Biology: Studied for its role in cellular metabolism and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and as a potential treatment for certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Mecanismo De Acción
The mechanism of action of N-Acetyl-N5-trityl-L-glutamine involves its role as a precursor in the synthesis of peptides and proteins. The trityl group protects the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in peptide synthesis, where the amino group must remain unreactive until the desired peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-glutamine: A derivative of L-glutamine with an acetyl group but without the trityl group.
L-Glutamine: The parent amino acid without any protective groups.
N-Acetylcysteine: Another acetylated amino acid used for its stability and therapeutic properties
Uniqueness
N-Acetyl-N5-trityl-L-glutamine is unique due to the presence of both acetyl and trityl groups, which provide stability and protection during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required .
Propiedades
IUPAC Name |
2-acetamido-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZQQXVIHKJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)


![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)




![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)

![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)

![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
